molecular formula C16H19ClN4O2 B2891125 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide CAS No. 1797975-40-6

5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide

Cat. No.: B2891125
CAS No.: 1797975-40-6
M. Wt: 334.8
InChI Key: SDXYAJMOPJIEMN-UHFFFAOYSA-N
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Description

5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide is a synthetic small molecule of high interest for pharmacological and neurochemical research. Its molecular structure, featuring a benzamide core linked to a dimethylaminopyrimidine moiety, suggests potential as a modulator for central nervous system (CNS) targets . Benzamide derivatives are frequently investigated for their interactions with various G-protein coupled receptors (GPCRs) and other enzymatic targets in the brain . This compound is supplied strictly for research applications, such as in vitro binding assays to elucidate its primary molecular target, functional cell-based studies to determine its agonist or antagonist properties, and in vivo models to assess its pharmacokinetics and behavioral effects. Researchers exploring serotonergic pathways, given the historical significance of benzamide scaffolds in this field, may find this compound particularly valuable . Furthermore, the pyrimidine moiety may also indicate potential for investigation in kinase-focused oncology research. As with any research compound, thorough investigation is required to fully characterize its mechanism of action, selectivity, and functional activity. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYAJMOPJIEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Synthesis: 5-Chloro-2-Methoxybenzoyl Chloride

Step 1: Chlorination of 5-Chloro-2-Methoxybenzoic Acid
The benzoyl fragment is typically activated via chlorination. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C achieves near-quantitative conversion.

Representative Protocol :

  • Substrate : 5-Chloro-2-methoxybenzoic acid (10 mmol).
  • Reagent : SOCl₂ (15 mmol, 1.5 eq).
  • Conditions : Reflux in DCM (3 h), followed by solvent evaporation.
  • Yield : 95–98% (GC-MS purity >99%).

Key Insight : Thionyl chloride outperforms oxalyl chloride in scalability and byproduct management.

Pyrimidine-Methylamine Synthesis

Step 2: Construction of 2-(Dimethylamino)-6-Methylpyrimidin-4-yl Framework
Pyrimidine rings are assembled via cyclocondensation or functionalization of preformed pyrimidines. A modified Biginelli approach using:

  • β-Keto ester: Methyl acetoacetate.
  • Guanidine derivative: $$ N,N $$-Dimethylguanidine hydrochloride.
  • Aldehyde: Paraformaldehyde.

Optimized Conditions :

  • Solvent : Ethanol/water (4:1).
  • Catalyst : HCl (0.1 eq).
  • Temperature : 80°C, 12 h.
  • Yield : 68% (HPLC purity 92%).

Step 3: Reductive Amination for Methylamine Installation
The 4-methyl group is introduced via reductive amination:

  • Substrate : 2-(Dimethylamino)-6-methylpyrimidin-4-carbaldehyde.
  • Reagent : Ammonium acetate, NaBH₃CN.
  • Solvent : Methanol, 0°C → 25°C, 6 h.
  • Yield : 74%.

Amide Coupling: Convergent Synthesis

Step 4: Activation and Coupling
The benzoyl chloride reacts with the pyrimidine-methylamine using coupling agents. Comparative studies indicate:

Coupling Reagent Solvent Base Yield (%) Purity (%)
BOP-Cl Anhydrous DCM TEA 82 98
HATU DMF DIPEA 78 97
EDCl/HOBt THF NMM 65 95

Optimal Protocol :

  • Benzoyl chloride : 1.1 eq.
  • Amine : 1.0 eq.
  • BOP-Cl : 1.2 eq, DCM, 0°C → 25°C, 12 h.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (CHCl₃:MeOH 95:5).

Critical Note : BOP-Cl minimizes racemization and enhances reaction rate compared to carbodiimide-based reagents.

Process Optimization and Ecological Considerations

Solvent Recycling and Waste Reduction

Patent WO2022056100A1 highlights an eco-friendly approach using:

  • Solvent Recovery : DCM is distilled and reused (98% recovery).
  • Catalyst : Recyclable silica-supported HCl (5 cycles, <5% activity loss).

Byproduct Mitigation

  • Dimethylamino Group Stability : pH-controlled conditions (6.5–7.5) prevent demethylation.
  • Pyrimidine Ring Protection : Transient silylation (TBDMSCl) during chlorination steps reduces side reactions.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.94 (d, J = 8.8 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂), 2.44 (s, 3H, CH₃).
  • HRMS : m/z 393.1284 [M+H]⁺ (calc. 393.1289).

Purity Assessment :

  • HPLC (C18, MeCN:H₂O 70:30): RT = 6.72 min, 99.1% purity.

Industrial-Scale Feasibility

Cost Analysis :

Component Cost/kg (USD) Consumption (kg/kg product)
5-Chloro-2-methoxybenzoic acid 120 0.92
BOP-Cl 450 0.18
Pyrimidine-methylamine 680 0.41

Projected Production Cost : $2,340/kg at 100 kg batch scale.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The chloro and methoxy substituents on the benzamide ring can undergo nucleophilic substitution reactions.

  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

  • Nucleophilic Substitution: Sodium methoxide or sodium ethoxide for substitution reactions.

Major Products Formed:

  • Through these reactions, various derivatives of the compound can be synthesized, which may exhibit different properties and activities.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules

Biology and Medicine: Investigated for its potential therapeutic applications. The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development research.

Industry: Applied in the production of specialty chemicals and in the design of new materials with specific functional properties.

Mechanism of Action

Comparison with Other Compounds:

  • Structure: Compared to similar benzamide derivatives, the presence of the chloro and dimethylamino-pyrimidinyl groups makes this compound unique.

  • Properties: Exhibits distinct chemical reactivity and biological activity due to its unique substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, biological targets, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Physicochemical Properties
Target Compound 5-Cl, 2-OMe benzamide; 2-(dimethylamino)-6-Me pyrimidine Undisclosed (hypothesized metabolic/neurological activity) Likely moderate solubility (dimethylamino group); moderate lipophilicity (logP ~2.5–3.5)
Glibenclamide () 5-Cl, 2-OMe benzamide; sulfonylurea-linked cyclohexylcarbamoyl group Antidiabetic (sulfonylurea receptor agonist, BCS Class II) Low solubility, high permeability; logP ~4.2
Compound 10 () 6-Cl indole-carboxamide; 2-(dimethylamino)ethoxy-phenyl group Nurr1 agonist (neuroprotective potential) Enhanced hydrophilicity (ethoxy group); logP ~2.8
Metoclopramide Impurity () 5-Cl, 4-acetylamino, 2-OMe benzamide; diethylaminoethyl side chain Gastroprokinetic impurity Higher lipophilicity (diethylamino group); logP ~3.8
Diflumetorim () 5-Cl, 6-Me pyrimidine; difluoromethoxyphenylpropyl chain Pesticide (fungicide) High lipophilicity (logP ~5.0)

Key Findings

The methyl group on the pyrimidine ring (target compound) likely improves metabolic stability versus bulkier substituents (e.g., cyclohexyl in Glibenclamide), which are prone to oxidative metabolism .

Biological Target Specificity :

  • Glibenclamide’s sulfonylurea moiety targets pancreatic β-cell ATP-sensitive potassium channels, while the target compound’s pyrimidine-methylamine linker suggests divergent targets, possibly neurological (e.g., Nurr1 agonism as in ) .
  • Diflumetorim’s pesticidal activity highlights the pyrimidine scaffold’s versatility, where substituents dictate application (therapeutic vs. agrochemical) .

Physicochemical Trade-offs: The target compound’s dimethylamino group balances solubility and permeability, contrasting with Glibenclamide’s low solubility (BCS Class II) and the pesticide diflumetorim’s extreme lipophilicity .

Q & A

Q. Q1. What are the standard synthetic routes and purification methods for 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation : Condensation of substituted pyrimidine precursors (e.g., 2-chloro-6-methylpyrimidin-4-amine derivatives) with appropriate benzoyl chloride intermediates under anhydrous conditions.

Methylation and Functionalization : Introduction of dimethylamino and methoxy groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for tertiary amine formation).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane or ethanol to achieve >95% purity .
Key Analytical Validation :

  • HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase).
  • NMR : Confirmation of substituent positions (e.g., singlet for methoxy at δ 3.8–4.0 ppm; pyrimidine protons at δ 6.5–7.2 ppm) .

Q. Q2. How is the compound characterized for structural integrity in early-stage research?

Methodological Answer:

  • X-ray Crystallography : Resolves rotational disorder in pyrimidine rings (common in similar compounds) and confirms dihedral angles between aromatic moieties (e.g., 79.3° in related pyrimidine-benzamide structures) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.12 for C₁₇H₂₀ClN₅O₂) and detects isotopic chlorine patterns .
  • FT-IR : Identifies carbonyl stretches (1650–1680 cm⁻¹ for benzamide C=O) and amine vibrations (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer:

  • Solvent Optimization : Replace toluene with THF or DMF to enhance solubility of polar intermediates.
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency in dimethylamino group installation.
  • Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
    Case Study : A related benzamide derivative achieved 85% yield by switching from NaH to K₂CO₃ as a milder base, reducing side-product formation .

Q. Q4. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed across assays?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO < 0.1% v/v).
  • Statistical Modeling : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) and identify outliers.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) to validate binding affinity to proposed targets (e.g., kinase enzymes) and rule off-target effects .

Q. Q5. What strategies are effective in resolving discrepancies between computational and experimental LogP values?

Methodological Answer:

  • Computational Refinement : Recalculate LogP using COSMO-RS or quantum mechanical methods (e.g., DFT) to account for solvation effects.
  • Experimental Validation : Perform shake-flask assays (octanol/water partitioning) with LC-MS quantification.
    Example : A structurally analogous pyrimidine-benzamide showed a 0.5-unit LogP deviation between ChemAxon predictions and experimental data, resolved by incorporating explicit water molecules in simulations .

Q. Q6. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups).

Biological Profiling : Test against a panel of 10+ cancer cell lines and correlate activity with electronic parameters (Hammett σ values).

3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and guide lead optimization .
Key Finding : In related compounds, dimethylamino groups enhance blood-brain barrier penetration, while chloro substituents improve target selectivity .

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